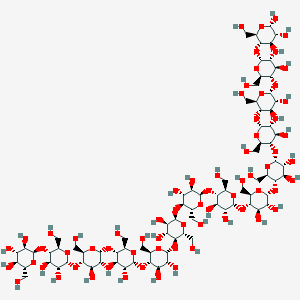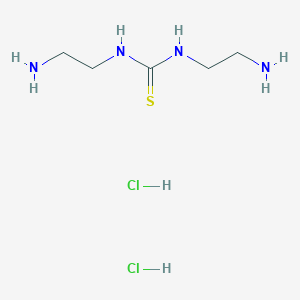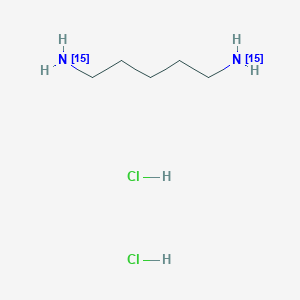
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of cyclohexylcarboxylic acid derivatives, including their trans-isomers, are crucial for understanding their chemical behavior and potential applications. These compounds are involved in various chemical reactions, serving as precursors or intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of similar compounds often involves solvohydrothermal conditions, as seen in the preparation of uranyl ion complexes with trans-1,4-cyclohexanedicarboxylic acid (Thuéry & Harrowfield, 2017)^1^. Another method includes hydrogenation reactions, as demonstrated in the preparation of 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid (Hong, 2004)^2^.
Molecular Structure Analysis
Molecular structure analysis, including NMR and DFT calculations, helps determine the configuration of cyclohexylcarboxylic acid derivatives. For example, the configuration of trans-4-propyl-cyclohexylcarboxylic acid was determined using NMR and DFT methods (Yuan et al., 2010)^3^.
Chemical Reactions and Properties
Cyclohexylcarboxylic acid derivatives participate in various chemical reactions, including cyclization and isomerization, which can significantly alter their physical and chemical properties. For instance, acid-catalyzed cyclization of vinylsilanes bearing a hydroxy group can be used for stereoselective synthesis of disubstituted tetrahydrofurans (Miura et al., 2000)^4^.
科学的研究の応用
Imatinib Mesylate Overview
Imatinib mesylate, marketed as Gleevec, is a tyrosine kinase inhibitor primarily used in the treatment of multiple cancers, notably Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). Its mechanism of action is targeted, killing only cancer cells by inhibiting the BCR-Abl tyrosine kinase enzyme, a hallmark of its specificity and effectiveness in cancer therapeutics. This drug has been a paradigm in research for targeted cancer therapies, with its comprehensive profile, physico-chemical properties, methods of preparation, and analysis well-documented, showcasing its stability under various conditions and detailed degradation pathways (Al-Hadiya, Bakheit, & Abd-Elgalil, 2014).
Imatinib and Diabetes Management
Research has explored the application of Imatinib in managing diabetes, demonstrating its ability to potently counteract the disease both in humans and animal models. Studies focusing on human pancreatic islets have shown that Imatinib stimulates NF-κB signaling and islet cell survival, indicating its potential beyond oncological applications to include diabetes treatment through modulation of inflammation and cell survival mechanisms (Mokhtari, Li, Lu, & Welsh, 2011).
Imatinib in Synthesis and Characterization
The synthesis and characterization of Imatinib's key precursors, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, highlight the drug's complex chemical nature and the innovative approaches to its production. These studies underscore the efficiency and scalability of synthesis methods that are crucial for the drug's availability and affordability, reinforcing its significance in the pharmaceutical industry (Koroleva, Kadutskii, Farina, Ignatovich, Ermolinskaya, & Gusak, 2012).
Mechanism of Action Insights
Investigations into the drug's mechanism of action, particularly its interaction with protein kinases, offer profound insights into why Imatinib is effective against certain kinases like Abl but not others such as c-Src, despite structural similarities. This research has elucidated the evolutionary and molecular dynamics influencing the drug's selectivity and effectiveness, providing a foundation for developing new therapies with improved specificity and potency (Wilson, Agafonov, Hoemberger, Kutter, Zorba, Halpin, Buosi, Otten, Waterman, Theobald, & Kern, 2015).
Drug Resistance and Optimization
Understanding Imatinib resistance, particularly in CML treatment, has been a significant focus of research. Studies have identified mutations in the BCR–ABL kinase domain as a primary resistance mechanism, shedding light on the need for alternative strategies or drug modifications to overcome resistance and improve treatment outcomes for patients with advanced disease stages (Vaidya, Ghosh, & Vundinti, 2011).
Safety And Hazards
The safety data sheet for a related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
特性
CAS番号 |
1356565-46-2 |
|---|---|
製品名 |
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde |
分子式 |
C₄₂H₄₇N₉O₂ |
分子量 |
709.88 |
同義語 |
N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)